molecular formula C17H18O2 B010519 4'-Methoxy-3-(4-methylphenyl)propiophenone CAS No. 106511-65-3

4'-Methoxy-3-(4-methylphenyl)propiophenone

Cat. No. B010519
M. Wt: 254.32 g/mol
InChI Key: PILCQTXJJGELQA-UHFFFAOYSA-N
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Description

4-Methoxy-3-(4-methylphenyl)propiophenone, otherwise known as 4-MMPP, is a synthetic compound that has been studied for its potential applications in laboratory research. This compound has been found to have a number of biochemical and physiological effects that are of interest to scientists, and has been used in a variety of experiments.

Scientific Research Applications

1. Organic Synthesis and Pharmaceuticals

  • Results/Outcomes : By incorporating this compound into synthetic pathways, scientists can access diverse chemical structures with potential pharmaceutical applications .

2. Photo Radical Polymerization Initiator

  • Results/Outcomes : Researchers achieve controlled polymerization, leading to materials with improved mechanical properties and stability .

3. Solvent in Silicone Rubber

  • Results/Outcomes : Enhanced processability and improved material properties in silicone rubber products .

4. Colorant in Plastics, Paints, and Enamels

  • Results/Outcomes : Vibrant and consistent coloration in finished products .

5. Phenol Production from Lignin

  • Results/Outcomes : A sustainable route to phenol, which has applications in plastics, pharmaceuticals, and other industries .

6. Other Potential Applications

  • Results/Outcomes : Future discoveries may reveal novel applications in diverse scientific fields .

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(19-2)11-9-15/h3-6,8-11H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILCQTXJJGELQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90483005
Record name 4'-METHOXY-3-(4-METHYLPHENYL)PROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methoxy-3-(4-methylphenyl)propiophenone

CAS RN

106511-65-3
Record name 4'-METHOXY-3-(4-METHYLPHENYL)PROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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